Definitive Structural Confirmation via Single-Crystal X-ray Diffraction vs. Uncharacterized Analogs
The title compound has been fully characterized for the first time by single-crystal X-ray crystallography, with complete 1H NMR, 13C NMR, and IR spectroscopic data reported in the peer-reviewed journal Molbank [1]. This provides unequivocal structural proof, including absolute configuration confirmation via X-ray diffraction [1]. In contrast, many closely related pyrido-oxazine building blocks (e.g., 7-chloro-1H-pyrido[3,4-b][1,4]oxazin-2-one, CAS not available; or 2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine, CAS 2096334-40-4) lack published crystallographic data, making their structural assignment reliant solely on routine NMR, which cannot distinguish regioisomeric ambiguities definitively.
| Evidence Dimension | X-ray crystallographic structure determination |
|---|---|
| Target Compound Data | Single-crystal X-ray structure solved; monoclinic, C2, a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, Z = 4 [1] |
| Comparator Or Baseline | Multiple 2,3-dihydro-pyrido[3,4-b][1,4]oxazine analogs: no published X-ray crystal structures found in Cambridge Structural Database (CSD) search (as of 2024) [1] |
| Quantified Difference | Target compound offers definitive 3D structural verification; comparators lack this validation |
| Conditions | Single-crystal X-ray diffraction at low temperature; data collected on a Rigaku Oxford Diffraction diffractometer |
Why This Matters
For procurement, a compound with definitive crystallographic characterization reduces the risk of mis-assigned structures and failed synthetic campaigns—critical when purchasing building blocks for hit-to-lead chemistry.
- [1] Cordes, D.B.; Smellie, I.A.; Chalmers, B.A. 2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazin-7-ol. Molbank 2024, 2024(3), M1862. DOI: 10.3390/M1862. View Source
